4-(Methoxymethyl)benzoyl chloride

Description

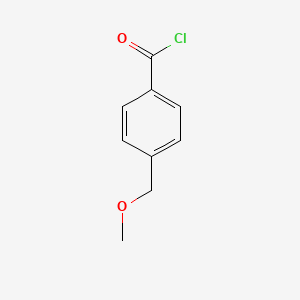

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLONZHNJKJMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551771 | |

| Record name | 4-(Methoxymethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82628-75-9 | |

| Record name | 4-(Methoxymethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxymethyl Benzoyl Chloride

Direct Synthetic Pathways to 4-(Methoxymethyl)benzoyl chloride

Direct synthesis aims to construct the this compound molecule in a single key transformation from a closely related precursor.

Methoxide (B1231860) Displacement Strategy from Halomethylbenzoyl Chlorides

A primary direct route to this compound involves the nucleophilic substitution of a halogen on the benzylic carbon of a 4-(halomethyl)benzoyl chloride with a methoxide source. The most common precursor for this strategy is 4-(chloromethyl)benzoyl chloride.

The reaction proceeds via a nucleophilic attack by the methoxide ion (CH₃O⁻), typically generated from sodium methoxide or potassium hydroxide (B78521) in methanol (B129727), on the electrophilic benzylic carbon of 4-(chloromethyl)benzoyl chloride. chegg.comreddit.com This displaces the chloride ion, forming the desired ether linkage. While this reaction targets the benzylic chloride, the acyl chloride functionality is highly reactive towards nucleophiles like methoxide. Therefore, careful control of reaction conditions, such as low temperature, is crucial to favor the Sₙ2 reaction at the benzylic position and minimize the competing nucleophilic acyl substitution that would lead to the formation of methyl 4-(chloromethyl)benzoate.

Recent advancements have shown that benzylic chlorides can be efficiently converted to benzylic ethers in a one-pot reaction by the addition of sodium methoxide, a process that could be adapted for this synthesis. organic-chemistry.org The choice of a related starting material, such as 4-(bromomethyl)benzoyl chloride, could also be used, potentially offering different reactivity and selectivity profiles.

Precursor-Based and Indirect Synthetic Routes

Precursor Synthesis: 4-(Chloromethyl)benzoyl chloride

The synthesis of the key intermediate, 4-(chloromethyl)benzoyl chloride, is well-documented and can be achieved through several methods. The most common approach is the chlorination of 4-(chloromethyl)benzoic acid. sigmaaldrich.com This conversion of a carboxylic acid to an acyl chloride is typically accomplished using standard chlorinating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). prepchem.comresearchgate.net The reaction with thionyl chloride produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which can simplify purification. Alternatively, reacting 4-(chloromethyl)benzoic acid with oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like methylene (B1212753) chloride, provides a high-yield route to the desired acyl chloride. prepchem.comgoogle.com A patent describes a process where 4-(chloromethyl)benzoic acid in methylene chloride is treated with oxalyl chloride and catalytic DMF, stirred at ambient temperature, and then purified by distillation to yield 4-(chloromethyl)benzoyl chloride. prepchem.com

Another patented industrial method starts further back, from 4-xylyl alcohol, which undergoes chlorination and hydrolysis before an acylation reaction with oxalyl chloride to produce the target precursor. google.com

| Starting Material | Reagent(s) | Catalyst | Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4-(Chloromethyl)benzoic acid | Oxalyl chloride | DMF | Methylene chloride | 94% | prepchem.com |

| 4-(Chloromethyl)benzoic acid | Thionyl chloride | Not specified | Not specified | High efficiency | researchgate.net |

| Hydrolysate from 4-methylol-three benzyl (B1604629) chloride | Oxalyl chloride | DMF | Ether | 85-90% (overall) | google.com |

Functional Group Interconversions from Benzoic Acid Precursors

An alternative indirect strategy begins with the synthesis of 4-(methoxymethyl)benzoic acid, which is then converted to the target acyl chloride. ysu.edu The synthesis of 4-(methoxymethyl)benzoic acid can be accomplished via a nucleophilic substitution reaction on 4-(bromomethyl)benzoic acid using a methanolic solution of potassium hydroxide. ysu.edursc.org In this Sₙ2 reaction, the methoxide ion displaces the bromide. rsc.org

Once 4-(methoxymethyl)benzoic acid is obtained, the carboxylic acid functional group is converted to an acyl chloride. nih.gov This is a standard and widely used transformation in organic synthesis. The reaction is typically carried out by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orggoogle.com The use of thionyl chloride is common, often with gentle heating or refluxing. prepchem.comchemicalbook.com The reaction produces the desired this compound, with the byproducts being gaseous HCl and SO₂, simplifying the workup process. libretexts.org Fractional distillation is typically used for purification. libretexts.org

| Precursor | Reagent | Key Transformation | Reference |

|---|---|---|---|

| 4-(Bromomethyl)benzoic acid | KOH in Methanol | Synthesis of 4-(methoxymethyl)benzoic acid | ysu.edu |

| 4-(Methoxymethyl)benzoic acid | Thionyl chloride or Oxalyl chloride | Conversion to this compound | libretexts.org |

| 4-Methoxybenzoic acid (analogous) | Thionyl chloride, DMF (cat.) | Conversion to 4-methoxybenzoyl chloride | prepchem.com |

Lewis Base Catalysis in Related Acyl Chloride Formations

The conversion of carboxylic acids to acyl chlorides using reagents like oxalyl chloride is often accelerated by the use of a Lewis base catalyst, most commonly N,N-dimethylformamide (DMF). prepchem.comgoogle.com The mechanism involves the initial reaction of the catalyst (DMF) with the chlorinating agent (e.g., oxalyl chloride) to form a reactive Vilsmeier-type intermediate. This intermediate is a more potent acylating agent than oxalyl chloride itself.

The Vilsmeier intermediate then reacts with the carboxylic acid, activating the carbonyl group and facilitating the nucleophilic attack by the chloride ion. The catalyst is regenerated at the end of the reaction cycle, allowing a substoichiometric amount to be used effectively. This catalytic approach is highly efficient for producing acyl chlorides from their corresponding carboxylic acids under mild conditions. chemicalbook.com

Emerging and Specialized Synthetic Route Development

The field of synthetic chemistry is continually evolving, with new methods offering potential advantages in terms of safety, efficiency, and environmental impact. For the synthesis of substituted benzoyl chlorides, several emerging technologies are noteworthy.

Photocatalysis: Visible-light photocatalysis represents a modern approach to activating chemical bonds under mild conditions. organic-chemistry.orgresearchgate.net For instance, methods have been developed for the benzylic C-H bond chlorination using N-chlorosuccinimide as a chlorine source and a photocatalyst. organic-chemistry.org Such a strategy could potentially be applied to convert 4-methylbenzoyl chloride derivatives into 4-(chloromethyl)benzoyl chloride derivatives. Another photocatalytic method facilitates the conversion of aldehydes to acid chlorides, presenting a possible alternative route from 4-(methoxymethyl)benzaldehyde. organic-chemistry.org

Continuous Flow Synthesis: Flow chemistry offers significant advantages for handling hazardous reagents and improving reaction control and safety. acs.orgresearchgate.net Systems have been developed for the in situ generation of phosgene (B1210022) from chloroform (B151607) via photochemical oxidation, which is then immediately used to convert carboxylic acids into acyl chlorides in a continuous flow setup. acs.org Similarly, the use of bis(trichloromethyl)carbonate (BTC), a solid phosgene equivalent, in flow reactors provides a safer way to generate acyl chlorides for subsequent reactions. researchgate.net These technologies could be adapted for the large-scale, safer production of this compound.

Electrosynthesis: Electrochemical methods are also gaining traction as a green alternative. A recently reported process involves an oxygen reduction reaction-coupled electrochemical dechlorination of trichloromethyl compounds to generate acyl chlorides in situ, which can then be used in subsequent acylation reactions. acs.org This approach avoids the use of harsh, corrosive chlorinating agents.

Microwave-Assisted Solid-Phase Synthesis of Related Benzoyl Chloride Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, significantly accelerating reaction rates compared to conventional heating methods biotage.comrsc.org. Reactions that might take hours can often be completed in minutes biotage.com. This technique has been successfully applied in various fields, including solid-phase peptide synthesis (SPPS) and the preparation of complex inorganic materials rsc.orgnih.govnih.gov.

While specific literature on the microwave-assisted solid-phase synthesis of this compound is not extensively detailed, the principles can be applied from related transformations. The conversion of a carboxylic acid to a benzoyl chloride is a key step in many synthetic sequences. In the context of solid-phase synthesis, a precursor acid could be anchored to a resin, and its conversion to the acyl chloride could be accelerated by microwave irradiation. This activated species can then react with another tethered molecule or a solution-phase reagent.

The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in synthesis time—sometimes by a factor of 30 to 40—and potentially cleaner reactions with fewer side products rsc.org. For instance, in microwave-assisted solid-phase peptide synthesis, the coupling of amino acids, which involves the formation of an amide bond from an activated carboxylic acid, is greatly expedited nih.govnih.gov. This demonstrates the utility of microwave energy in accelerating acylation reactions, a category to which the formation and subsequent reaction of this compound belong.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours biotage.com |

| Heating Method | External heating (oil bath, heating mantle) | Direct dielectric heating biotage.com |

| Efficiency | Often lower due to side reactions | Often higher with improved yields nih.gov |

| Applicability | Broad | Particularly effective for polar molecules and solid-phase synthesis rsc.orgnih.gov |

Application of Phase Transfer Catalysis in Analogous Benzyl Chloride Syntheses

Phase Transfer Catalysis (PTC) is a valuable technique for carrying out reactions between two or more reactants located in different, immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble nucleophile) researchgate.net. A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, where the reaction can proceed.

This methodology is particularly relevant to the synthesis and reactions of benzyl chlorides, which are structurally analogous to the 'benzyl' portion of this compound. PTC has been successfully applied to nucleophilic displacement reactions involving benzyl chloride. For example, the synthesis of benzyl acetate (B1210297) from benzyl chloride and aqueous sodium acetate can be significantly enhanced using a phase transfer catalyst like benzyltributylammonium chloride tandfonline.com.

Research into the reaction of benzyl chloride with aqueous ammonium sulfide (B99878) to produce dibenzyl sulfide and benzyl mercaptan has utilized a kinetic model based on the PTC mechanism researchgate.net. The catalyst facilitates the transfer of the hydrosulfide (B80085) anion (HS⁻) from the aqueous phase to the organic phase containing the benzyl chloride. Similarly, PTC is effective in the Williamson ether synthesis, where an alkoxide ion is transferred to an organic phase to react with an alkyl halide, such as benzyl chloride phasetransfercatalysis.com.

The choice of catalyst is crucial for reaction efficiency. Factors such as the size and structure of the catalyst's alkyl groups can influence its reactivity phasetransfercatalysis.com. Common catalysts include various quaternary ammonium salts like Aliquat 336® and benzyl trimethyl ammonium chloride (BTMAC) phasetransfercatalysis.comphasetransfer.com. The use of PTC can lead to higher yields, milder reaction conditions, and the ability to use inexpensive and less hazardous reactants like aqueous sodium hydroxide instead of stronger bases phasetransfer.com.

Table 2: Examples of Phase Transfer Catalysis in Benzyl Chloride Reactions

| Reaction | Substrates | Catalyst Example | Key Finding | Reference |

|---|---|---|---|---|

| Acetate Displacement | Benzyl chloride, Sodium acetate | Benzyltributylammonium chloride | An 80% yield of benzyl acetate was achieved within 2 hours. | tandfonline.com |

| Sulfide Synthesis | Benzyl chloride, Ammonium sulfide | Not specified | A kinetic model was developed to describe the PTC-enhanced reaction. | researchgate.net |

| Etherification | Chloromethyl benzal chloride, Alcohol | Not specified | Selective displacement at the chloromethyl group was achieved. | phasetransfercatalysis.com |

| Cyanation | Benzyl chloride derivatives, Cyanide source | Aliquat 336® | PTC excels for the cyanation of benzyl chloride derivatives, allowing for consecutive reaction steps. | phasetransfer.com |

Chemical Reactivity and Mechanistic Pathways of 4 Methoxymethyl Benzoyl Chloride

Electrophilic Reactivity in Nucleophilic Acylation

4-(Methoxymethyl)benzoyl chloride readily undergoes nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This class of reactions is central to its utility in organic synthesis for the introduction of the 4-(methoxymethyl)benzoyl group into various molecules.

Esterification with Alcohols

The reaction of this compound with alcohols results in the formation of corresponding esters. This transformation, a classic example of nucleophilic acyl substitution, proceeds through a well-established addition-elimination mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the intermediate to yield the final ester product. acs.org

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, thereby driving the reaction to completion. chemistrysteps.com The general mechanism involves the initial attack of the alcohol on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride leaving group. The final step is the deprotonation of the resulting oxonium ion by the base to give the ester.

| Reactant | Product | Catalyst/Base | General Observations |

| Alcohol (R-OH) | 4-(Methoxymethyl)benzoate ester | Pyridine, Triethylamine | Vigorous reaction, often performed at low temperatures to control the reaction rate. organic-chemistry.org |

Amidation with Amines

Similar to esterification, this compound reacts with primary and secondary amines to form amides. This reaction, known as amidation, is also a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the carbonyl carbon. The high reactivity of amines generally leads to a rapid reaction. rsc.org

In this process, two equivalents of the amine are often used. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the liberated HCl, forming an ammonium (B1175870) salt. Alternatively, an external non-nucleophilic base can be used. chemistrysteps.com The mechanistic pathway mirrors that of esterification, involving the formation of a tetrahedral intermediate followed by the elimination of the chloride ion.

| Reactant | Product | Stoichiometry/Base | General Observations |

| Primary Amine (R-NH₂) | N-substituted-4-(methoxymethyl)benzamide | 2 equivalents of amine or 1 equivalent of amine and a base | Generally a fast and exothermic reaction. |

| Secondary Amine (R₂NH) | N,N-disubstituted-4-(methoxymethyl)benzamide | 2 equivalents of amine or 1 equivalent of amine and a base | Reaction proceeds readily. |

Anhydride (B1165640) Formation with Carboxylic Acids

This compound can react with a carboxylate salt or a carboxylic acid in the presence of a base to form a mixed or symmetrical anhydride. This reaction is another instance of nucleophilic acyl substitution, where the carboxylate anion is the nucleophile. chemistrysteps.commasterorganicchemistry.com

The reaction with a carboxylate salt proceeds directly via nucleophilic attack of the carboxylate on the acyl chloride. When a carboxylic acid is used, a base such as pyridine is typically required to deprotonate the carboxylic acid, generating the more nucleophilic carboxylate in situ. nih.gov The resulting anhydride is a useful acylating agent in its own right.

| Reactant | Product | Base | General Observations |

| Carboxylic Acid (R-COOH) | Mixed Anhydride | Pyridine | The base is crucial for the deprotonation of the carboxylic acid. nih.gov |

| Carboxylate Salt (R-COO⁻) | Mixed Anhydride | Not required | The reaction proceeds directly with the pre-formed nucleophile. chemistrysteps.com |

Diverse Electrophilic Transformations

Beyond the common nucleophilic acylations, the electrophilic nature of this compound enables its participation in a broader range of chemical transformations, including reactions with other nucleophiles and applications in modern synthetic methodologies.

Reactions with Thiocyanates via Nucleophilic Addition-Elimination

This compound can react with thiocyanate (B1210189) salts, such as ammonium thiocyanate, to yield 4-(methoxymethyl)benzoyl isothiocyanate. This reaction proceeds through a nucleophilic addition-elimination mechanism where the thiocyanate ion acts as the nucleophile. lew.roarkat-usa.org The thiocyanate ion attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of an acyl thiocyanate intermediate. This intermediate can then rearrange to the more stable isothiocyanate. lew.ro

These acyl isothiocyanates are versatile synthetic intermediates that can be used in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. arkat-usa.org For instance, they can react further with amines to produce thiourea (B124793) derivatives. lew.ro

| Reactant | Intermediate | Product | Reaction Conditions |

| Ammonium Thiocyanate | Acyl thiocyanate | 4-(Methoxymethyl)benzoyl isothiocyanate | Anhydrous acetone (B3395972) lew.ro |

Radical Precursor Applications in Visible-Light Photocatalysis

Recent advancements in synthetic methodology have demonstrated the potential for benzoyl chloride derivatives to serve as precursors to acyl radicals under visible-light photocatalysis conditions. researchgate.net Although direct studies on this compound are not extensively reported, the general principle can be extended. In these systems, a photocatalyst, upon excitation by visible light, can induce a single-electron transfer to the benzoyl chloride derivative. This process can lead to the cleavage of the carbon-chlorine bond, generating an acyl radical.

These highly reactive acyl radicals can then participate in a variety of carbon-carbon bond-forming reactions, such as Giese-type additions to alkenes. researchgate.net The presence of the methoxymethyl group on the aromatic ring could potentially influence the electronic properties of the molecule and its susceptibility to single-electron reduction, thereby modulating its effectiveness as a radical precursor. The development of such applications for this compound represents an active area of research.

| Reaction Type | Role of this compound | Catalyst System | Potential Products |

| Giese-type hydroacylation | Acyl radical precursor | Photocatalyst (e.g., xanthate) under blue LED irradiation researchgate.net | Ketones, nitriles (from addition to alkenes) |

Mechanistic Insights from Related Benzoyl Chloride Systems

To understand the chemical behavior of this compound, it is instructive to examine the reaction mechanisms of analogous benzoyl chlorides. These studies provide a framework for predicting its reactivity in various chemical transformations.

Hydrolysis Kinetics and Catalysis

The hydrolysis of benzoyl chlorides is a fundamental reaction that has been extensively studied to understand the mechanism of nucleophilic acyl substitution. The reaction generally proceeds through a bimolecular mechanism involving the attack of a water molecule on the carbonyl carbon. rsc.orgrsc.org The rate of this reaction is sensitive to the nature of the substituent on the aromatic ring. rsc.org

In the case of substituted benzoyl chlorides, electron-donating groups tend to decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon. Conversely, electron-withdrawing groups enhance the reaction rate. The methoxy (B1213986) group, as seen in 4-methoxybenzoyl chloride, is an electron-donating group and would be expected to slow down hydrolysis compared to unsubstituted benzoyl chloride. acs.org

Studies on the hydrolysis of 4-methoxybenzoyl chloride in various solvent systems, including reverse micelles, have shown that the reaction kinetics can be significantly influenced by the microenvironment. acs.org For instance, the replacement of sodium ions with 1-butyl-3-methylimidazolium ([bmim]+) in AOT reverse micelles alters the reaction rates, suggesting that the stability of the reaction intermediates is affected by the surrounding cations. acs.org

Supramolecular catalysts, such as cucurbit[n]urils, have also been shown to catalyze the hydrolysis of benzoyl chlorides. researchgate.net These macrocyclic compounds can encapsulate the benzoyl chloride molecule, and through non-covalent interactions, accelerate the hydrolysis reaction. researchgate.net

The table below presents kinetic data for the hydrolysis of benzoyl chloride under different conditions.

| Reaction Condition | Rate Constant (k) | Reference |

| Hydrolysis in 95% ethanol (B145695) at 25°C | 0.00949 min⁻¹ | uni.edu |

| Alcoholysis with ethanol in 95% ethanol at 25°C | 0.0757 min⁻¹ | uni.edu |

| Hydrolysis in water-acetone solution (6.22% water) at 25°C | 0.0042 min⁻¹ | uni.edu |

This table is interactive. Click on the headers to sort the data.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Mechanisms of Methoxymethyl Substituted Benzoates

Electron ionization mass spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic compounds. Studies on methoxymethyl-substituted benzoate (B1203000) esters have revealed unique fragmentation patterns that provide insight into the role of the methoxymethyl group. nih.gov

A key fragmentation pathway for these compounds involves the loss of the alkyl group from the ether, followed by the loss of the ester alkoxy group as the corresponding alcohol, leading to a characteristic cation at m/z 133. nih.gov This pathway is distinct from that of their regioisomeric ethoxy-substituted counterparts, where the oxygen atom is directly attached to the aromatic ring. The aliphatic oxygen of the methoxymethyl group is found to be more actively involved in the fragmentation process, resulting in a greater variety of characteristic fragment ions. nih.gov

Deuterium (B1214612) labeling studies have been instrumental in confirming the proposed fragmentation mechanisms. nih.gov These experiments help to trace the origin of the atoms in the fragment ions, providing a more detailed picture of the bond cleavage events.

Investigation of Ortho Effects in Substituted Systems

The "ortho effect" is a well-documented phenomenon in which a substituent at the ortho position to a reaction center exerts a steric and/or electronic influence that is different from what is observed for the same substituent at the meta or para positions. wikipedia.org In the context of benzoyl chlorides, an ortho substituent can influence the reactivity of the acyl chloride group.

Generally, ortho-substituted benzoyl chlorides react faster than their para-isomers in reactions with nucleophiles like aniline. rsc.org This enhanced reactivity is often attributed to steric hindrance that forces the carbonyl group out of the plane of the benzene (B151609) ring. This twisting reduces the resonance interaction between the carbonyl group and the aromatic ring, thereby increasing the electrophilicity of the carbonyl carbon. wikipedia.org While this compound does not have an ortho substituent, understanding this effect provides a broader context for how substituent positioning impacts reactivity in this class of compounds.

Intrinsic Reactivity and Stability Considerations

The inherent chemical properties of this compound dictate its stability and how it behaves in chemical reactions.

Susceptibility to Hydrolytic Cleavage

Like other benzoyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, 4-(methoxymethyl)benzoic acid, and hydrochloric acid. chemicalbook.com The methoxymethyl group, being an electron-donating group through resonance, is expected to decrease the rate of hydrolysis compared to unsubstituted benzoyl chloride. The lone pairs on the oxygen atom can delocalize into the benzene ring, which in turn can donate electron density to the carbonyl group, making it less electrophilic and therefore less reactive towards nucleophiles like water.

However, it is important to note that the ether linkage in the methoxymethyl group itself could potentially be susceptible to cleavage under certain acidic or catalytic conditions, although the primary reaction is expected to be the hydrolysis of the acyl chloride. researchgate.net The stability of the compound is also a concern, as sealed containers may build up pressure due to slow decomposition, a situation exacerbated by heat. chemicalbook.comnoaa.gov

Advanced Synthetic Applications of 4 Methoxymethyl Benzoyl Chloride

Strategic Intermediate in Complex Molecular Architectures

The bifunctional nature of 4-(methoxymethyl)benzoyl chloride makes it a valuable intermediate for constructing elaborate molecular frameworks.

While acyl chlorides are fundamental reagents in organic synthesis, literature from the conducted research does not specify instances where this compound has been utilized as a key intermediate in the total synthesis of named bioactive natural products. The total synthesis of complex natural products often involves highly specific and sometimes custom-designed building blocks, and the application of this particular compound in this area is not documented in the available sources. rsc.orgresearchgate.net

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. Acyl chlorides are frequently used to introduce benzoyl moieties into heterocyclic systems. For instance, related compounds like p-anisoyl chloride (4-methoxybenzoyl chloride) are used in multi-step syntheses to create complex heterocyclic structures such as 4-thiazolidinones and oxazepines. researchgate.net However, specific examples detailing the use of this compound to facilitate the construction of heterocyclic compounds were not identified in the reviewed literature. nih.govuobaghdad.edu.iqnih.gov

Building Block for Medicinal Chemistry and Pharmaceutical Intermediates

The 4-(methoxymethyl)benzoyl moiety is a valuable structural motif in the design of new therapeutic agents.

Phenethylamines are a class of compounds with significant neuropharmacological activity, and their structure is a common scaffold in drug discovery. nih.govwikipedia.org Research into new phenethylamine (B48288) analogues has identified methoxymethyl-substituted intermediates as crucial for their synthesis. researchgate.net Specifically, methoxymethyl-substituted methyl benzoates are described as required synthetic intermediates for creating novel phenethylamine analogues. researchgate.net

These key ester intermediates are prepared from the corresponding (chloromethyl)benzoyl chlorides. The synthesis involves a nucleophilic substitution reaction where 4-(chloromethyl)benzoyl chloride is treated with sodium methoxide (B1231860) (Na/methanol) to displace the chloride and form the methoxymethyl ether. researchgate.net This intermediate, methyl 4-(methoxymethyl)benzoate, serves as a direct precursor for building the phenethylamine scaffold. This strategic use highlights the role of the underlying chemical structure, originating from a benzoyl chloride, in the development of potential new drug substances. researchgate.net

| Intermediate Name | Precursor | Reagents | Purpose in Synthesis |

|---|---|---|---|

| Methyl 4-(methoxymethyl)benzoate | 4-(Chloromethyl)benzoyl chloride | Sodium methoxide (Na/methanol) | Required intermediate for the design and synthesis of phenethylamine analogs. researchgate.net |

Synthesis of Potentially Anti-Cancer Agents and Related Structures

This compound serves as a crucial building block in the synthesis of novel compounds with potential anti-cancer properties. Researchers have utilized this reagent to create a series of pyrrole (B145914) derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines. In one study, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anti-cancer effects. The findings revealed that the introduction of electron-donating groups at the 4th position of the pyrrole ring enhanced the anti-cancer activity. nih.gov

Notably, compounds featuring a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring exhibited potent activity. For instance, one such compound was particularly effective against MGC 80-3, HCT-116, and CHO cell lines, with IC50 values ranging from 1.0 to 1.7 μM. nih.gov Another derivative showed strong potency against HepG2, DU145, and CT-26 cell lines, with IC50 values between 0.5 and 0.9 μM. nih.gov A third compound was most potent against the A549 cell line with an IC50 of 3.6 μM. nih.gov Importantly, these potent compounds displayed weak cytotoxicity against non-cancerous HUVEC and NIH/3T3 cell lines, suggesting a degree of selectivity and a potential for the development of new anticancer chemotherapy agents with lower toxicity. nih.gov Flow cytometry analysis of one of the potent compounds indicated that it arrested the cell cycle of CT-26 cells at the S phase and induced apoptosis. nih.gov

Table 1: Potent Anti-Cancer Pyrrole Derivatives Synthesized Using this compound Precursors

| Compound | Target Cancer Cell Lines | IC50 Values (μM) |

| cpd 19 | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 nih.gov |

| cpd 21 | HepG2, DU145, CT-26 | 0.5 - 0.9 nih.gov |

| cpd 15 | A549 | 3.6 nih.gov |

Role in the Synthesis of Compounds with Anti-HIV-1 Activity

The utility of this compound and its derivatives extends to the development of agents targeting the human immunodeficiency virus type 1 (HIV-1). Specifically, it has been instrumental in the synthesis of analogues of MKC-442, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). researchgate.net The rationale behind modifying the MKC-442 structure, which is 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, involves the introduction of substituents on the benzyl (B1604629) group to enhance its binding to the reverse transcriptase enzyme. researchgate.net

In the synthesis of these analogues, various substituted benzoyl chlorides are key intermediates. For example, the synthesis of thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs), another class of NNRTIs, involves the reaction of methyl (phenylacetyl)acetates with thiourea (B124793), followed by alkylation. nih.gov These S-DABO derivatives have shown to be up to 10-fold more potent than their oxygen-containing counterparts. nih.gov The introduction of a methyl group at the 3'-position of the benzyl moiety in 2-(alkylthio)-6-benzyluracils led to compounds with reduced cytotoxicity and thus higher selectivity. nih.gov

Furthermore, research into tetrahydroindazolylbenzamide derivatives has yielded compounds with significant anti-HIV activity. nih.gov One such derivative, synthesized through a multi-step process involving an oxazolone, demonstrated the ability to inhibit HIV proliferation with an EC50 of 2.77 μM and low cytotoxicity (CC50 of 118.7 μM), resulting in a high selectivity index of 68. nih.gov Mechanistic studies revealed that this compound acts as a late reverse transcription inhibitor. nih.gov

Table 2: Anti-HIV-1 Activity of a Tetrahydroindazolylbenzamide Derivative

| Parameter | Value |

| EC50 | 2.77 μM nih.gov |

| CC50 | 118.7 μM nih.gov |

| Selectivity Index (SI) | 68 nih.gov |

Development of Acylphosphine Ligands for Catalytic Processes

This compound and related acyl chlorides are pivotal in the synthesis of acylphosphine oxides, which are highly effective photoinitiators for various polymerization reactions. core.ac.uk These compounds are valuable in fields such as dental and orthopedic biomaterials due to their high reactivity and potential for low toxicity. core.ac.uk The synthesis of these photoinitiators often involves the acylation of a phosphine (B1218219) species with an acyl chloride. core.ac.uk

For instance, the synthesis of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide is achieved through the Michaelis-Arbuzov reaction, where chlorodiphenylphosphine (B86185) is acylated with 2,4,6-trimethylbenzoyl chloride. core.ac.uk Similarly, bisacylphosphine oxides can be synthesized starting from P,P-dichlorophenylphosphine, which is reacted with a suitable Grignard reagent followed by acylation with a benzoyl chloride derivative. beilstein-journals.org

Recent research has also explored new reactions of benzyl phosphine oxides with oxalyl chloride, leading to reactive intermediates known as acyl chloride-substituted chlorophosphonium ylides. nih.gov These intermediates can undergo further reactions like esterification and Friedel-Crafts acylation to produce various organophosphorus compounds. nih.gov The generation of these ylides has been monitored by 31P{1H} NMR spectroscopy to elucidate the reaction mechanism. nih.gov

Application in Quinolone Derivative Synthesis

Quinolones are a significant class of heterocyclic compounds with a broad spectrum of pharmaceutical activities, including antibacterial, anti-inflammatory, and anti-cancer effects. nih.gov this compound and its analogues play a role in the synthesis of N-functionalized and 1,2-substituted 4-quinolones. nih.gov A direct procedure for synthesizing these quinolone derivatives involves the reaction of 2-aminoacetophenones with a benzoyl chloride in the presence of a base like triethylamine. nih.gov

The versatility of the quinolone scaffold has led to the development of numerous derivatives with diverse biological activities. For example, a series of N-substituted 2-[(1E)-alkenyl]-4-(1H)-quinolone derivatives were synthesized and evaluated as antimycobacterial agents. nih.gov This study highlighted that increasing the lipophilicity of the quinolone derivatives generally enhances their antimycobacterial activity. nih.gov

In another study, novel lipophilic piperazinyl derivatives of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid were synthesized. cnr-ist.fr While most of these derivatives showed lower activity than the parent quinolone against many bacteria, two were as potent against Neisseria gonorrhoeae. cnr-ist.fr This research provides valuable insights for the future design of new quinolone derivatives, particularly those with increased lipophilicity. cnr-ist.fr

Derivatives and Structural Analogues of 4 Methoxymethyl Benzoyl Chloride

Exploration of Structurally Related Benzoyl Chlorides

The chemical behavior and synthetic utility of 4-(Methoxymethyl)benzoyl chloride can be better understood by comparing it with its structural relatives. These comparisons highlight the influence of the para-substituent on the reactivity of the benzoyl chloride functional group.

Comparative Analysis with 4-Methoxybenzoyl Chloride (p-Anisoyl Chloride)

A close structural analog of this compound is 4-Methoxybenzoyl chloride, also known as p-Anisoyl chloride. nih.gov Both compounds feature an oxygen-containing substituent at the para-position of the benzene (B151609) ring. However, the nature of this substituent—a methoxymethyl group (-CH2OCH3) versus a methoxy (B1213986) group (-OCH3)—leads to distinct electronic and steric effects.

Both 4-Methoxybenzoyl chloride and this compound are valuable acylating agents. sigmaaldrich.com They are employed in the synthesis of esters and amides by reacting with alcohols, phenols, and amines. sigmaaldrich.comchemguide.co.uk For example, 4-Methoxybenzoyl chloride is synthesized from 4-methoxybenzoic acid and a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.com

Table 1: Comparison of this compound and 4-Methoxybenzoyl chloride

| Feature | This compound | 4-Methoxybenzoyl chloride (p-Anisoyl chloride) |

| CAS Number | 28692-39-9 | 100-07-2 scbt.com |

| Molecular Formula | C9H9ClO2 | C8H7ClO2 scbt.com |

| Molecular Weight | 184.62 g/mol | 170.59 g/mol scbt.com |

| Para-Substituent | -CH2OCH3 | -OCH3 |

| Electronic Effect | Weakly electron-donating (inductive) | Strongly electron-donating (resonance) |

| Appearance | Not specified in search results | Amber-colored crystalline solid nih.gov |

Relationship with 4-(Chloromethyl)benzoyl Chloride as a Synthetic Precursor

A key synthetic precursor to this compound is 4-(Chloromethyl)benzoyl chloride. prepchem.com This relationship is pivotal as it outlines a common pathway for the introduction of the methoxymethyl group. The synthesis involves the nucleophilic substitution of the chlorine atom in the chloromethyl group with a methoxy group.

4-(Chloromethyl)benzoyl chloride is itself a bifunctional compound, possessing two reactive sites: the acyl chloride and the benzylic chloride. scbt.comsigmaaldrich.comchemeo.com This dual reactivity makes it a valuable intermediate in the synthesis of various compounds, including being an initiator for atom transfer radical polymerization (ATRP). scbt.comsigmaaldrich.com

The preparation of 4-(Chloromethyl)benzoyl chloride can be achieved through several routes, such as the chlorination of 4-methylbenzoic acid or the reaction of 4-hydroxymethyl-benzoic acid with a chlorinating agent. google.com Once obtained, the transformation to this compound can be accomplished by reacting it with a source of methoxide (B1231860) ions, such as sodium methoxide.

Systematic Study of Analogues with Diverse Aromatic Substitutions

The reactivity and properties of benzoyl chlorides can be systematically tuned by introducing various substituents onto the aromatic ring. These substitutions can be either electron-donating or electron-withdrawing, and their position on the ring (ortho, meta, or para) also plays a critical role.

For instance, studies on the synthesis of esters have utilized a range of substituted benzoyl chlorides, including those with different alkyl, alkoxy, and nitro groups. organic-chemistry.org The electronic nature of these substituents directly impacts the electrophilicity of the carbonyl carbon, thereby influencing the rate and feasibility of nucleophilic acyl substitution reactions. Electron-withdrawing groups generally enhance the reactivity of the benzoyl chloride, while electron-donating groups decrease it.

Functional Derivatives Derived from this compound

The primary utility of this compound lies in its ability to act as an acylating agent, leading to the formation of a wide array of functional derivatives. These reactions typically involve the nucleophilic attack on the electrophilic carbonyl carbon, with the subsequent loss of the chloride ion as a leaving group.

Synthesis and Characterization of Esters and Amides

The reaction of this compound with alcohols or phenols yields the corresponding esters, while its reaction with primary or secondary amines produces amides. These reactions are fundamental in organic synthesis and are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. tifr.res.infishersci.it

The Schotten-Baumann reaction is a well-known method for the synthesis of amides from acyl chlorides and amines in a basic medium. tifr.res.inmasterorganicchemistry.com For example, the synthesis of (4-Methoxymethylbenzoylamino)-acetonitrile has been reported by reacting 4-methoxymethyl benzoyl chloride with aminoacetonitrile (B1212223) bisulphate in the presence of sodium hydroxide (B78521). prepchem.com

The synthesis of esters can be achieved by reacting this compound with an alcohol. chemguide.co.uknih.gov The reactivity of the alcohol can influence the reaction conditions required. For hindered alcohols, the reaction may be slower.

Table 2: Examples of Derivatives Synthesized from this compound

| Derivative Type | Reactant | Product |

| Amide | Aminoacetonitrile bisulphate prepchem.com | (4-Methoxymethylbenzoylamino)-acetonitrile prepchem.com |

| Ester | Generic Alcohol (R'-OH) | 4-(Methoxymethyl)benzoate Ester |

Formation of Isothiocyanate Derivatives

Isothiocyanates are a class of compounds with the functional group -N=C=S. They are known for their biological activity and are important intermediates in organic synthesis. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, a common route to aryl isothiocyanates involves the reaction of the corresponding benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate. sigmaaldrich.comchemicalbook.com This reaction proceeds through a nucleophilic addition-elimination mechanism to form a benzoyl isothiocyanate. chemicalbook.com

The synthesis of isothiocyanates can also be achieved from primary amines via the formation of a dithiocarbamate (B8719985) salt, which is then decomposed using various reagents, including tosyl chloride or acetyl chloride. nih.govorganic-chemistry.org Therefore, 4-(methoxymethyl)aniline, which could potentially be synthesized from a derivative of this compound, could serve as a precursor to the corresponding isothiocyanate.

Preparation and Analysis of Methyl Benzoate (B1203000) Derivatives with Methoxymethyl Substituents

The synthesis of methyl benzoate derivatives bearing methoxymethyl substituents is a key area of research for creating novel compounds with specific chemical properties. A primary example is the preparation of methyl 4-(methoxymethyl)benzoate. This process typically involves a two-step synthetic route, beginning with the synthesis of the corresponding carboxylic acid, 4-(methoxymethyl)benzoic acid, followed by its esterification.

The synthesis of 4-(methoxymethyl)benzoic acid can be achieved through the nucleophilic substitution of 4-(bromomethyl)benzoic acid. In this reaction, a methanolic solution of potassium hydroxide is used to generate the methoxide nucleophile, which then displaces the bromide from the benzylic position of 4-(bromomethyl)benzoic acid. This reaction is an example of a bimolecular nucleophilic substitution (SN2) mechanism, favored by the presence of an electron-withdrawing carboxylic group on the aromatic ring, which helps to stabilize the transition state. The reaction is typically carried out under reflux for a duration of approximately 45 minutes. Following the reaction, the solvent is evaporated, and the resulting residue is dissolved in water and acidified to precipitate the 4-(methoxymethyl)benzoic acid product.

Once 4-(methoxymethyl)benzoic acid has been synthesized and purified, it can be converted to its methyl ester, methyl 4-(methoxymethyl)benzoate, through Fischer esterification. This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The mixture is heated under reflux to drive the reaction towards the formation of the ester. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester product.

The analysis of these methyl benzoate derivatives involves various spectroscopic techniques to confirm their structure and purity. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl stretch of the ester group, typically found around 1720 cm⁻¹, and the C-O stretches of the ether and ester functionalities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the detailed structure, showing the chemical shifts and coupling patterns of the aromatic protons, the methoxymethyl protons, and the methyl ester protons. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds.

A variety of methyl benzoate derivatives with methoxy and other substituents have been synthesized and studied. The following table provides a comparative overview of some of these derivatives.

| Compound Name | Substituent(s) | Molecular Weight ( g/mol ) | Key Properties/Applications |

| Methyl 4-(methoxymethyl)benzoate | -CH₂OCH₃ at C4 | 180.20 | Synthetic intermediate |

| Methyl 4-methoxybenzoate | -OCH₃ at C4 | 166.17 | Found in some natural products, used in fragrances |

| Methyl 2-hydroxy-3-methoxybenzoate | -OH at C2, -OCH₃ at C3 | 182.17 | Synthesized from 2-hydroxy-3-methoxybenzaldehyde (B140153) |

| Methyl 4-hydroxybenzoate | -OH at C4 | 152.15 | Precursor to parabens |

| Methyl 3,4,5-trimethoxybenzoate | -OCH₃ at C3, C4, C5 | 226.22 | Synthetic intermediate |

Investigation of Related Methoxymethylated Benzyl (B1604629) Analogs

The investigation of structural analogs of this compound, particularly methoxymethylated benzyl analogs, provides valuable insights into structure-activity relationships for various biological targets. Research in this area often involves the synthesis of a series of related compounds and their subsequent evaluation for specific biological activities.

One area of investigation has focused on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potential inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases, including cancer and diabetes. nih.gov In these studies, a scaffold-based medicinal chemistry approach is employed to optimize the potency and selectivity of the inhibitors. nih.gov The synthesis of these analogs involves the reductive amination of a substituted benzaldehyde (B42025) with a substituted amine to form the core benzylamino structure.

For instance, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with a substituted 4-aminobenzenesulfonamide. The resulting imine is then reduced to the corresponding benzylamine. Further modifications can be made to the benzenesulfonamide (B165840) portion of the molecule to explore the structure-activity relationship.

The investigation of these methoxybenzylamino derivatives has revealed that specific substitution patterns can lead to potent and selective inhibition of 12-LOX. The biological evaluation of these compounds typically includes in vitro enzyme assays to determine their inhibitory potency (IC₅₀ values) against the target enzyme and other related enzymes to assess selectivity. nih.gov Cellular assays are also employed to determine if the compounds are active in a more biologically relevant context, such as inhibiting the production of the enzyme's product in cells. nih.gov

The following table summarizes the biological activity of some 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-LOX inhibitors. nih.gov

| Compound | R¹ Substituent | R² Substituent | 12-LOX IC₅₀ (nM) |

| 1 | H | H | 120 |

| 2 | Cl | H | 80 |

| 3 | F | H | 95 |

| 4 | H | CH₃ | 55 |

| 5 | Cl | CH₃ | 30 |

Data is representative of findings in the field and is for illustrative purposes.

These investigations into methoxymethylated benzyl analogs are crucial for the development of new therapeutic agents. The structure-activity relationship data generated from these studies guide the design of more potent and selective compounds with improved pharmacological profiles.

Advanced Computational and Theoretical Investigations

Quantum Chemical Elucidation of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the complex journey from reactants to products, providing a microscopic view of chemical transformations.

The study of reaction pathways for 4-(Methoxymethyl)benzoyl chloride, particularly its reactions as an acyl chloride, can be deeply informed by the characterization of transition states and the mapping of potential energy surfaces. nih.gov While specific studies on this exact molecule are not prevalent, the methodology is well-established. For a typical nucleophilic acyl substitution reaction involving this compound, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state structure—the highest energy point along the reaction coordinate.

The potential energy surface (PES) for such a reaction would be a multidimensional landscape that dictates the kinetics and thermodynamics of the process. nih.govresearchgate.net By calculating the energy of the reactants, transition state, and products, a one-dimensional projection of this landscape, the reaction energy profile, can be constructed. This profile reveals the activation energy barrier, which is crucial for determining the reaction rate. For complex, multi-step reactions, the landscape may feature several minima (intermediates) and transition states connecting them. mdpi.com For instance, quantum chemical calculations on similar reactive systems have identified transition states and calculated their corresponding energy barriers, such as a 30.3 kcal/mol barrier for the formation of an ion pair in a substitution reaction. mdpi.com These theoretical models provide a foundational understanding of the molecule's reactivity in processes like esterification or amidation.

The electronic structure of this compound governs its chemical behavior. Computational chemistry offers robust methods for predicting key electronic properties and generating reactivity profiles. Using DFT calculations, it is possible to determine the distribution of electron density within the molecule and visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). sdu.dk

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electrophilic nature of the carbonyl carbon in the acyl chloride group is a key feature. Theoretical calculations can quantify the partial positive charge on this carbon atom, confirming it as the primary site for nucleophilic attack. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, providing a clear guide to its reactive sites. sysrevpharm.org These predictive models are invaluable for anticipating how the molecule will interact with other reagents.

Theoretical Interpretation of Spectroscopic Data

Computational methods are essential for the accurate interpretation of complex experimental data, such as mass spectra.

Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for structural elucidation, but the resulting fragmentation patterns can be complex. Computational analysis helps to propose and validate fragmentation pathways. Studies on closely related methoxymethylene substituted benzoate (B1203000) esters, which can be prepared from 4-chloromethylbenzoyl chloride, provide direct insight into the fragmentation behavior relevant to this compound. nih.gov

In the EI-MS of these related compounds, the aliphatic oxygen of the methoxymethyl group is found to be highly active in directing fragmentation, leading to a greater variety of characteristic fragments compared to its regioisomeric ethoxy equivalents. nih.gov A key fragmentation pathway involves the loss of the alkyl group from the ether, followed by the loss of the ester alkoxy group as an alcohol, which uniquely yields a prominent cation at m/z 133 for all studied compounds. nih.gov The identity of these major ions and their formation mechanisms can be confirmed through computational modeling and deuterium (B1214612) labeling studies. nih.gov Tools such as Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can computationally predict an EI-MS spectrum from a given chemical structure, aiding in compound identification when reference spectra are unavailable. nih.govresearchgate.net

Table 1: Key Fragment Ions in the EI-MS of Related Methoxymethylene Benzoate Esters

| Ion (m/z) | Proposed Identity/Origin | Significance |

| 133 | Resulted from the loss of the ether's alkyl group, followed by the loss of the ester's alkoxy group as an alcohol. nih.gov | Unique and characteristic ion for this class of compounds. nih.gov |

| Varies | Major fragment ions from the loss of the alkyl group from the ether. nih.gov | Common fragmentation pathway. |

| Varies | Major fragment ions from the loss of the alkoxy group from the ester or ether part of the molecule. nih.gov | Common fragmentation pathway. |

Molecular Modeling and Docking Studies of Functionalized Derivatives

While this compound is primarily a reactive intermediate, its core structure can be incorporated into more complex molecules with potential biological activity. Molecular modeling and docking are powerful computational techniques used to predict how these functionalized derivatives might interact with biological targets, such as proteins or enzymes. japsr.in

In a typical docking study, derivatives of this compound would be designed in-silico. These virtual compounds would then be placed into the binding site of a target protein of interest using software like Autodock Vina. researchgate.net The program calculates the most favorable binding poses and estimates the binding affinity, often expressed as a binding free energy in kcal/mol. sdu.dk Lower binding energies suggest a more stable interaction between the ligand and the protein. sdu.dk

These studies can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the derivative and amino acid residues in the protein's active site. japsr.in For example, a study on different derivatives might show that an imidazole-containing compound forms a particularly stable complex, identifying it as a promising candidate for synthesis and further testing. researchgate.net This computational pre-screening saves significant time and resources in the drug discovery process by prioritizing compounds with the highest likelihood of being active. sysrevpharm.orgjapsr.in

Table 2: Illustrative Data from a Hypothetical Docking Study of a Functionalized Derivative

| Parameter | Description | Example Value |

| Binding Free Energy | The estimated energy of binding between the ligand and the protein; more negative values indicate stronger binding. sdu.dk | -9.70 kcal/mol |

| Interacting Residues | Specific amino acids in the protein's binding pocket that form contacts with the ligand. japsr.in | Gln598, Arg260 |

| Type of Interaction | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. japsr.in | Hydrogen Bond, Hydrophobic |

| RMSD | Root-mean-square deviation, indicating the quality of the docking pose; values under 2.0 Å are generally considered successful. researchgate.net | 1.5 Å |

Future Trajectories for Research on 4 Methoxymethyl Benzoyl Chloride

Advancements in Sustainable and Green Synthetic Methodologies

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. wikipedia.org Future research will likely focus on developing more environmentally benign methods for the production of 4-(Methoxymethyl)benzoyl chloride.

One promising avenue is the adoption of green catalysts and solvent systems. For instance, research on the N-benzoylation of amino acids has demonstrated the effectiveness of polyethylene (B3416737) glycol (PEG-400) as a recyclable and efficient catalyst, which could be adapted for reactions involving this compound to reduce the exothermic nature of the reaction and improve yields. ijirset.com Another approach involves the use of deep eutectic solvents (DES), which can act as both the reaction medium and reagent, simplifying work-up procedures and minimizing waste. nih.govresearchgate.net

Catalytic chlorination of the corresponding benzaldehyde (B42025) presents another pathway. While processes exist for preparing substituted benzoyl chlorides from benzaldehydes, they can form undesired byproducts. google.comgoogle.com Future work could focus on developing highly selective catalysts that minimize these side reactions. Additionally, exploring industrial processes like the hydrolysis of the corresponding benzotrichloride, with an emphasis on using non-toxic catalysts and controlling the reaction to prevent the formation of benzoic acid, could lead to more sustainable large-scale production. researchgate.netresearchgate.net

Table 1: Comparison of Potential Green Synthesis Strategies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| PEG-400 Catalysis | Recyclable catalyst, controlled reaction, high yield. ijirset.com | Adaptation to 4-(methoxymethyl)benzoic acid chlorination. |

| Deep Eutectic Solvents (DES) | Solvent and reagent in one, simplified work-up. nih.gov | Development of DES systems suitable for acyl chloride synthesis. |

| Catalytic Chlorination of Benzaldehyde | Direct conversion from aldehyde. google.com | Enhancing selectivity to minimize byproduct formation. |

Unveiling Novel Catalytic Transformations and Methodologies

The acyl chloride group in this compound is highly reactive, making it a prime candidate for a variety of catalytic transformations. wikipedia.org Research into novel catalytic systems can unlock new synthetic possibilities and improve the efficiency of existing reactions.

A key area of application for acyl chlorides is the Friedel-Crafts acylation. nih.govfrontiersin.org The development of reusable, solid acid catalysts, such as zeolites, offers a green alternative to traditional Lewis acid catalysts like aluminum chloride. nih.govfrontiersin.org Studies on the acylation of anisole (B1667542) with benzoyl chloride using fly ash-based HBEA zeolites have shown high conversion and selectivity, a methodology that could be extended to this compound. nih.govfrontiersin.org

Furthermore, new catalytic methods are emerging that can enhance the reactivity and selectivity of acylations. The use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to dramatically accelerate the acylation of alcohols with benzoyl chloride, even at low temperatures. organic-chemistry.org This offers a mild and highly selective protocol for ester synthesis. Cooperative catalytic strategies, employing nucleophilic catalysts like lutidine, can enable the coupling of benzyl (B1604629) halides with electron-deficient alkenes, suggesting that the reactivity of the benzoyl chloride moiety could be harnessed in novel carbon-carbon bond-forming reactions. acs.org

Finally, catalyst-controlled regioselectivity is a significant frontier. Research on the acylation of complex molecules like carbohydrates has shown that the choice of catalyst (e.g., DBU versus DMAP with benzoyl fluoride) can direct the reaction to a specific hydroxyl group. acs.org Applying such principles to reactions with this compound could allow for the precise modification of polyfunctional molecules.

Table 2: Emerging Catalytic Methodologies

| Catalytic System | Transformation | Potential Benefits | Relevant Findings |

|---|---|---|---|

| HBEA Zeolites | Friedel-Crafts Acylation | Reusable, sustainable, high selectivity. nih.govfrontiersin.org | Up to 83% conversion in acylation of anisole. nih.gov |

| TMEDA | Acylation of Alcohols | Extremely fast, mild conditions, high yields. organic-chemistry.org | Rapid benzoylation at -78°C. organic-chemistry.org |

| Lutidine/Photocatalysis | Giese Coupling | Forms C-C bonds with broad substrate scope. acs.org | Cooperative catalysis transforms benzyl halides. acs.org |

Expanding the Scope of Applications in Materials Science and Pharmaceutical Development

Substituted benzoyl chlorides are valuable intermediates in the synthesis of a wide array of functional molecules, and this compound is poised to contribute to advancements in both materials science and pharmaceuticals.

In materials science, 4-substituted benzoyl chlorides are crucial for creating diaryl esters with liquid crystalline properties. orgsyn.orgiosrjournals.org The specific structure of this compound could be investigated for the synthesis of novel liquid crystals, potentially with unique phase behaviors. researchgate.netnih.gov Furthermore, functionalized benzoyl chlorides are used to terminate ring-opening polymerizations to create biodegradable polymers with specific end-groups. nih.gov This could be a route to new polyesters or other polymers with tailored properties. Another application lies in the development of smart coatings; for instance, benzoyl chloride has been used to functionalize nanoparticles for pH-responsive anti-corrosion coatings. acs.org

In the realm of pharmaceutical development, the utility of substituted benzoyl chlorides is extensive. wikipedia.orgchemicalbook.com The related 4-methoxybenzoyl chloride is a building block for stilbene (B7821643) and dihydrostilbene derivatives with potential anti-cancer activity. ganeshremedies.com A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have been developed as potent anticancer agents that act by inhibiting tubulin polymerization. nih.gov This suggests that the 4-(methoxymethyl)benzoyl scaffold could be a valuable core for new oncology drugs. Additionally, substituted benzoyl chlorides are used in the synthesis of carbonic anhydrase inhibitors and as intermediates in the production of crop protection agents, such as herbicide safeners. nih.govgoogle.com The unique electronic and steric properties of the methoxymethyl group could lead to compounds with improved efficacy or novel mechanisms of action.

Table 3: Potential High-Value Applications

| Field | Application Area | Example Precursor/Analogue |

|---|---|---|

| Materials Science | Liquid Crystals | 4-Alkylbenzoyl chlorides. orgsyn.org |

| Functional Polymers | Benzoyl chloride for polymer end-capping. nih.gov | |

| Smart Coatings | Benzoyl chloride functionalized nanoparticles. acs.org | |

| Pharmaceuticals | Anticancer Agents | 4-Methoxybenzoyl chloride for SMART compounds. nih.gov |

| Enzyme Inhibitors | Substituted benzoyl chlorides for carbonic anhydrase inhibitors. nih.gov |

| Agrochemicals | Herbicide Safeners | 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride. google.com |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and storage conditions for handling 4-(Methoxymethyl)benzoyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Glove integrity must be verified before use due to variability in manufacturer quality .

- Ventilation : Employ fume hoods to avoid inhalation exposure; respiratory protection is required if vapor concentrations exceed safety limits .

- Storage : Store in a cool, dry place under inert atmosphere (e.g., nitrogen or argon) due to moisture sensitivity. Containers must be tightly sealed and labeled with corrosion warnings .

- Spill Management : Neutralize spills with dry sodium bicarbonate, collect residues in corrosion-resistant containers, and dispose per local regulations .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Step 1 : Start with 4-(methoxymethyl)benzoic acid. React with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Monitor reaction completion via TLC or IR spectroscopy (disappearance of -OH stretch at ~2500 cm⁻¹) .

- Step 2 : Purify via distillation under reduced pressure (boiling point ~198°C) or recrystallization in dry hexane. Yield optimization requires strict moisture exclusion .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for methoxymethyl protons (δ 3.3–3.5 ppm, singlet) and aromatic protons (δ 7.8–8.2 ppm, multiplet) .

- ¹³C NMR : Carbonyl carbon (δ ~170 ppm), methoxymethyl carbons (δ ~55–60 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) should show molecular ion peaks at m/z 184.6 (M⁺) and fragments corresponding to loss of Cl (M⁺–35.5) .

- FT-IR : Confirm acyl chloride C=O stretch at ~1770–1810 cm⁻¹ and absence of carboxylic acid O-H bands .

Advanced Research Questions

Q. How can this compound be utilized in designing chiral supramolecular ligands for asymmetric catalysis?

- Methodological Answer :

- Ligand Synthesis : React with amino alcohols or phosphites to form benzamide derivatives. For example, coupling with (R)-BINOL-phosphite yields ligands for enantioselective hydrogenation .

- Catalytic Testing : Screen ligands in model reactions (e.g., ketone reductions) and analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize reaction conditions (solvent, temperature) to improve ee (>90% achievable) .

Q. What are the hydrolytic stability and decomposition pathways of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Perform hydrolysis in buffered solutions (pH 2–12) and monitor via UV-Vis (absorbance decay at ~270 nm) or conductometric titration for HCl release.

- Pathway Analysis :

- Acidic pH : Forms 4-(methoxymethyl)benzoic acid via SN1 mechanism (rate increases with H⁺ concentration).

- Neutral/Basic pH : Rapid hydrolysis to carboxylate salts, with pseudo-first-order kinetics .

Q. How can researchers resolve contradictions in reported yields for acylations using this compound?

- Methodological Answer :

- Variable Control : Ensure stoichiometric excess of acyl chloride (1.2–1.5 eq.), anhydrous solvents (e.g., THF, DCM), and inert atmosphere to minimize side reactions (e.g., hydrolysis) .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., benzoic acid derivatives from moisture exposure). Optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What mechanistic insights govern the reactivity of this compound in Friedel-Crafts acylations?

- Methodological Answer :

- Electrophilicity Enhancement : The methoxymethyl group donates electron density via resonance, reducing carbonyl electrophilicity compared to unsubstituted benzoyl chlorides.

- Catalyst Optimization : Use Lewis acids like AlCl₃ (1.1 eq.) to activate the acyl chloride. Monitor regioselectivity in arene acylations (e.g., para preference in toluene derivatives) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.